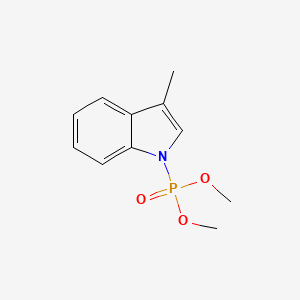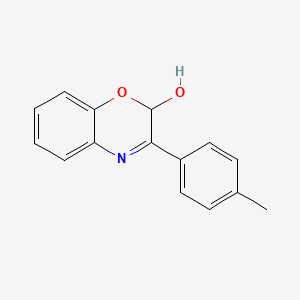
3-(4-Methylphenyl)-2H-1,4-benzoxazin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylphenyl)-2H-1,4-benzoxazin-2-ol is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzoxazine ring fused with a benzene ring and a hydroxyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2H-1,4-benzoxazin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylamine with salicylaldehyde in the presence of an acid catalyst to form the intermediate Schiff base. This intermediate then undergoes cyclization to form the benzoxazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of microwave irradiation has also been explored to enhance the reaction rate and yield, making the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylphenyl)-2H-1,4-benzoxazin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoxazine ring can be reduced to form a benzoxazine derivative.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-(4-Methylphenyl)-2H-1,4-benzoxazin-2-one.
Reduction: Formation of 3-(4-Methylphenyl)-2H-1,4-benzoxazine.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
3-(4-Methylphenyl)-2H-1,4-benzoxazin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions
Mécanisme D'action
The mechanism of action of 3-(4-Methylphenyl)-2H-1,4-benzoxazin-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and proliferation. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methylphenyl)-2H-1,4-benzoxazin-2-one
- 3-(4-Methylphenyl)-2H-1,4-benzoxazine
- 4-Methylphenyl isothiocyanate
Uniqueness
3-(4-Methylphenyl)-2H-1,4-benzoxazin-2-ol stands out due to its unique combination of a benzoxazine ring with a hydroxyl group and a 4-methylphenyl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
65173-18-4 |
|---|---|
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-2H-1,4-benzoxazin-2-ol |
InChI |
InChI=1S/C15H13NO2/c1-10-6-8-11(9-7-10)14-15(17)18-13-5-3-2-4-12(13)16-14/h2-9,15,17H,1H3 |
Clé InChI |
RROTYLLCGSHKPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3OC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495809.png)
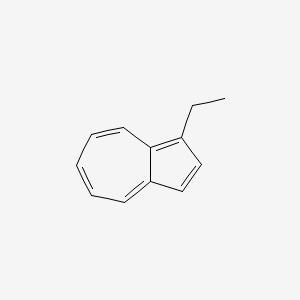
![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)
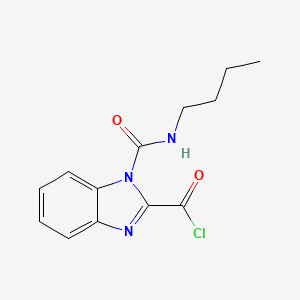
![2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one](/img/structure/B14495827.png)
![5-(Triphenylmethyl)bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14495828.png)
![[(Dichlorophosphanyl)methyl]phosphonothioic dichloride](/img/structure/B14495847.png)
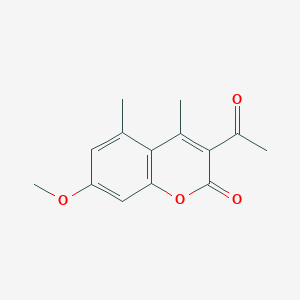
![Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate](/img/structure/B14495858.png)

